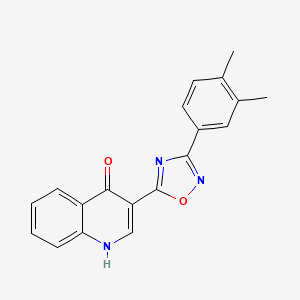![molecular formula C15H12F3N3O2S B2947740 N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034339-37-0](/img/structure/B2947740.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyridine core, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[1,5-a]pyridine core can be synthesized through a cyclization reaction involving a suitable pyrazole and pyridine derivative. The trifluoromethyl phenyl group is then introduced via a substitution reaction, followed by the addition of the methanesulfonamide group through sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in materials science, including the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar heterocyclic core but differs in functional groups and overall structure.
Coumarin Derivatives: These compounds have a benzopyran ring and exhibit diverse pharmacological activities.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to its combination of a pyrazolo[1,5-a]pyridine core, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c16-15(17,18)12-3-1-11(2-4-12)10-24(22,23)20-13-6-8-21-14(9-13)5-7-19-21/h1-9,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGTGWHGASONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2947657.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2947659.png)
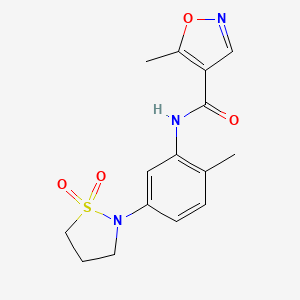
![(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2947663.png)

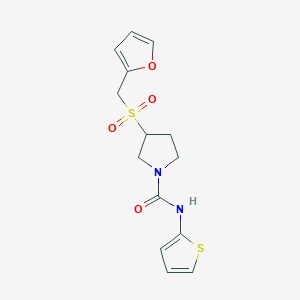
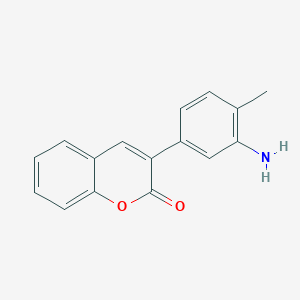
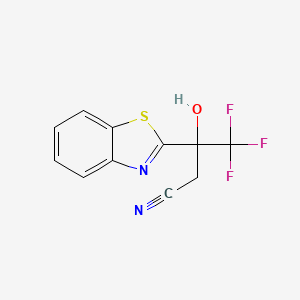
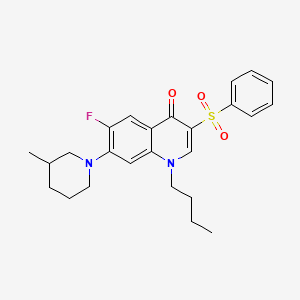
![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)
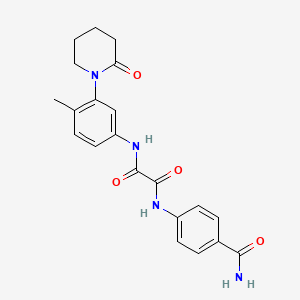
![N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2947675.png)
![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)
